molecular formula C13H17N B13789726 1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-9-methyl- CAS No. 79643-58-6

1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-9-methyl-

Cat. No.: B13789726
CAS No.: 79643-58-6
M. Wt: 187.28 g/mol
InChI Key: QZTWYOTURUWJLW-UHFFFAOYSA-N
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Description

1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-9-methyl- is an organic compound with the molecular formula C13H15N. It is a derivative of quinolizine and is known for its unique structural properties. This compound is also referred to as Julolidine, which is a common name used in various scientific literature .

Preparation Methods

Synthetic Routes and Reaction Conditions

1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-9-methyl- can be synthesized through several methods. One common method involves the reaction of tetrahydroquinoline with 1-bromo-3-chloropropane in the presence of a base such as sodium hydroxide. The reaction is typically carried out at elevated temperatures (150-160°C) for about 20 hours . After the reaction, the product is purified through steam distillation and extraction with ether.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions are optimized to ensure the highest purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-9-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizine derivatives, while reduction can produce more saturated compounds .

Scientific Research Applications

1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-9-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-9-methyl- involves its interaction with specific molecular targets. It is known to act as an electron-donating group, which influences its reactivity and interactions with other molecules. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with various enzymes and receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,6,7-Tetrahydro-8-hydroxy-1H,5H-benzo(ij)quinolizine-9-carboxaldehyde
  • 2,3,6,7-Tetrahydro-1H,5H-benzo(ij)quinolizine-9-methanol
  • 8-Hydroxy-2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizine

Uniqueness

1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-9-methyl- is unique due to its specific structural configuration, which imparts distinct photophysical and chemical properties. Its ability to act as a strong electron-donating group sets it apart from other similar compounds .

Properties

CAS No.

79643-58-6

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

7-methyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene

InChI

InChI=1S/C13H17N/c1-10-8-11-4-2-6-14-7-3-5-12(9-10)13(11)14/h8-9H,2-7H2,1H3

InChI Key

QZTWYOTURUWJLW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C3C(=C1)CCCN3CCC2

Origin of Product

United States

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